molecular formula C9H8ClN B13516767 5-(chloromethyl)-1H-indole

5-(chloromethyl)-1H-indole

Cat. No.: B13516767
M. Wt: 165.62 g/mol
InChI Key: LIZFAXLMWBPSKA-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1H-indole: is an organic compound that belongs to the indole family, characterized by a chloromethyl group attached to the fifth position of the indole ring. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1H-indole can be achieved through several methods:

  • Chloromethylation of Indole: : This method involves the direct chloromethylation of indole using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is typically carried out at elevated temperatures to facilitate the formation of the chloromethyl group at the fifth position of the indole ring.

  • Fischer Indole Synthesis: : This method involves the reaction of phenylhydrazine with an aldehyde or ketone to form an intermediate hydrazone, which undergoes cyclization and rearrangement to form the indole ring. The chloromethyl group can then be introduced through subsequent chloromethylation reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chloromethylation processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters ensures efficient production suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : 5-(Chloromethyl)-1H-indole can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base to facilitate the substitution process.

  • Oxidation Reactions: : The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction Reactions: : Reduction of the chloromethyl group can lead to the formation of methylindole derivatives. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Various substituted indoles depending on the nucleophile used.

    Oxidation: Indole-5-carboxaldehyde or indole-5-carboxylic acid.

    Reduction: 5-Methyl-1H-indole.

Scientific Research Applications

5-(Chloromethyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1H-indole involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1H-indole: Lacks the chloromethyl group, leading to different reactivity and applications.

    5-Bromo-1H-indole: Contains a bromine atom instead of a chloromethyl group, affecting its chemical properties and reactivity.

    5-Nitro-1H-indole: Contains a nitro group, leading to different biological activities and applications.

Uniqueness

5-(Chloromethyl)-1H-indole is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for diverse chemical transformations

Properties

IUPAC Name

5-(chloromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZFAXLMWBPSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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